n-Methyl-d-valine

Overview

Description

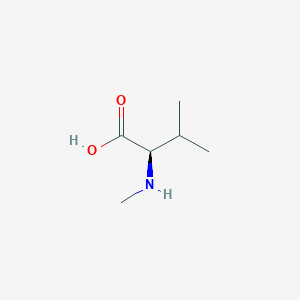

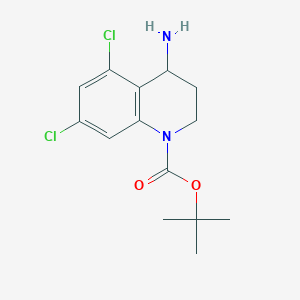

n-Methyl-d-valine is a derivative of the amino acid valine, where a methyl group is added to the nitrogen atom of the amino acid. This modification is known to impact the physical and chemical properties of the amino acid, such as solubility, lipophilicity, and conformational stability. N-Methyl amino acids are commonly found in nonribosomal peptides (NRPs), which are a class of natural products with a wide range of biological activities and therapeutic applications. The incorporation of n-Methyl-d-valine into peptides can increase their conformational rigidity, membrane permeability, and resistance to proteolytic degradation, making them desirable for drug development .

Synthesis Analysis

The synthesis of n-Methyl-d-valine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of N-docosanoyl-l-valine-2-(2-methyl)-n-heptadecylamide, a derivative of n-Methyl-d-valine, has been described for use as a stationary phase in gas-liquid chromatography. This compound shows excellent stereoselectivity for the resolution of optical isomers of various classes of compounds . Another study demonstrates the synthesis of chiral complexes using a derivative of valine, which could potentially involve n-Methyl-d-valine as a ligand for the preparation of such complexes .

Molecular Structure Analysis

The molecular structure of n-Methyl-d-valine derivatives can be analyzed using techniques such as X-ray diffraction and solid-state NMR. For example, the crystal structure of N-(methyl 3,4,6-tri-O-acetyl-2-amino-2-deoxy-β-D-glucopyranoside)-N'Carbamoyl-D-valine ethyl ester has been established, revealing the presence of intermolecular hydrogen bonds and confirming the anti-Z,Z conformation of the urea moiety . These structural analyses are crucial for understanding the interactions and conformations that n-Methyl-d-valine derivatives can adopt.

Chemical Reactions Analysis

n-Methyl-d-valine can participate in various chemical reactions, particularly in the formation of peptides and complexes. The ribosomal synthesis of N-methyl peptides, for example, involves the incorporation of N-methyl amino acids like N-methyl-d-valine into peptides, which can be achieved by supplementing a translation system with chemically methylated tRNA . Additionally, the reaction of valine derivatives with organoelement halides can lead to the formation of hypercoordinated complexes, which may also apply to n-Methyl-d-valine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of n-Methyl-d-valine and its derivatives have been studied using computational methods such as density functional theory (DFT). N-Methylation has been shown to significantly improve the oral bioavailability, lipophilicity, and aqueous solubility of peptide-based drug structures. The clogP values of N-methylated peptides are higher than those of native compounds, indicating increased lipophilicity. N-Methylation also affects the solubility, polarizability, dipole moment, and the cis/trans amide energy barrier, which are all important factors in drug design and development .

Scientific Research Applications

1. Role in Antibiotic Biosynthesis

n-Methyl-d-valine plays a crucial role in the biosynthesis of antibiotics such as actinomycin D, produced by Streptomyces antibioticus. Studies have shown that L-valine is a precursor of the D-valine and N-methyl-L-valine residues in actinomycin D. The activation of L-valine, before its incorporation into the antibiotic, is a critical step in the biosynthesis process (Walker, Otani, & Perlman, 1972). Additionally, L-valine is utilized for the synthesis of N-methyl-L-valine in this context (Katz & Weissbach, 1963).

2. Involvement in Penicillin Biosynthesis

Research indicates the involvement of n-Methyl-d-valine in the biosynthesis of penicillin. The synthesis of delta-(alpha-aminoadipyl)-L-cysteinylvaline, a precursor in penicillin biosynthesis, involves valine residues, highlighting the significance of n-Methyl-d-valine in the production of vital antibiotics (Fawcett et al., 1976).

3. Application in NMR Spectroscopy

n-Methyl-d-valine is used in nuclear magnetic resonance (NMR) spectroscopy for the stereospecific assignment of methyl groups of valine in peptides and proteins. This application is significant in structural biology and protein chemistry for understanding molecular structures and interactions (Senn et al., 1989).

4. Metabolic Studies

Studies on the metabolism of n-Methyl-d-valine have provided insights into the conversion processes of various amino acids in organisms. For instance, research on the conversion of D-valine to glycogen in rats has shed light on the metabolic pathways and utilization rates of different isomers (Fones, Sober, & White, 1951).

5. Industrial Applications

n-Methyl-d-valine has extensive industrial applications. It is used as an intermediate in the synthesis of agricultural pesticides, veterinary antibiotics, and pharmaceutical drugs. Its derivatives have shown significant activity in clinical and agricultural use, indicating its importance in various industrial sectors (Chen et al., 2016).

6. Impact on Antibiotic Production

Research has indicated that n-Methyl-d-valine can influence the production of certain antibiotics. For instance, it has been found to inhibit the formation of actinomycin by affecting the synthesis of the antibiotic's pentapeptide chain or its attachment to specific precursors (Beaven et al., 1967).

Safety and Hazards

Mechanism of Action

Target of Action

n-Methyl-d-valine is a derivative of the amino acid valine . It is believed to interact with NMDA (N-methyl-d-aspartate) receptors , which play a central role in excitotoxic neuronal death caused by ischemic stroke . These receptors are involved in numerous processes in the brain and are the targets of certain prescription drugs .

Mode of Action

It is known to be involved in the modification ofmonomethyl auristatin F (MMAF) , an anti-tubulin agent . This modification makes MMAF more hydrophobic, which increases cell permeability .

Biochemical Pathways

n-Methyl-d-valine is believed to be metabolized to various other compounds, including cysteine, alanine, tyrosine, tryptophan, citric acid, and succinic acid . It may also play a role in the penicillin biosynthetic pathway . The exact biochemical pathways affected by n-Methyl-d-valine and their downstream effects are still under investigation.

Pharmacokinetics

It is known that the compound is a derivative of dl-valine , which suggests that it may share some pharmacokinetic properties with valine

Result of Action

It is known to increase cell permeability through its interaction with mmaf . Additionally, valine, from which n-Methyl-d-valine is derived, is known to improve mitochondrial function and protect against oxidative stress

properties

IUPAC Name |

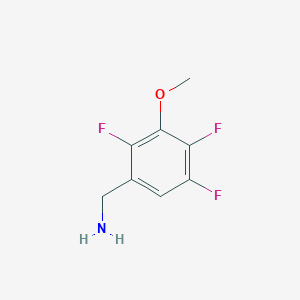

(2R)-3-methyl-2-(methylamino)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCRVYNORCOYQT-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Methyl-d-valine | |

CAS RN |

88930-14-7 | |

| Record name | N-Methyl-D-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088930147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL-D-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XK24U48VP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B3030261.png)

![1-[2-Amino-1-(3-bromo-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B3030284.png)